molecular formula C10H20N2O2 B2828693 Methyl 4-(4-methylpiperazin-1-yl)butanoate CAS No. 1087613-94-2

Methyl 4-(4-methylpiperazin-1-yl)butanoate

Cat. No.: B2828693
CAS No.: 1087613-94-2
M. Wt: 200.282
InChI Key: SCFNPMKFSFHYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methylpiperazin-1-yl)butanoate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a butanoate ester group

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(4-methylpiperazin-1-yl)butanoate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid derivatives. One common method involves the esterification of 4-(4-methylpiperazin-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-methylpiperazin-1-yl)butanoic acid.

    Reduction: 4-(4-methylpiperazin-1-yl)butanol.

    Substitution: Various substituted piperazine derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)butanoic acid: Similar structure but lacks the ester group.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of a butanoate ester.

    1-(4-Methylpiperazin-1-yl)ethanone: Features an ethanone group instead of a butanoate ester.

Uniqueness

Methyl 4-(4-methylpiperazin-1-yl)butanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFNPMKFSFHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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